molecular formula C7H11NO2 B2693746 (S)-5-azaspiro[2.4]heptane-7-carboxylic acid CAS No. 1427203-49-3

(S)-5-azaspiro[2.4]heptane-7-carboxylic acid

Cat. No.: B2693746
CAS No.: 1427203-49-3
M. Wt: 141.17
InChI Key: TWXWMEGIVQLEOG-YFKPBYRVSA-N
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Description

(S)-5-azaspiro[2.4]heptane-7-carboxylic acid is a chiral, non-natural amino acid that serves as a critically important building block in modern medicinal chemistry. Its defining feature is a spirocyclic structure that incorporates a cyclopropane ring fused to the proline scaffold. This unique architecture introduces significant conformational restraint when incorporated into peptide chains, making it exceptionally valuable for studying structure-activity relationships and for optimizing the biological profile of pharmaceutical compounds . A primary application of this compound is its role as a key synthetic intermediate in the industrial production of Ledipasvir, a potent non-structural protein 5A (NS5A) inhibitor used in combination therapies for the treatment of Hepatitis C virus (HCV) infection . The enantiopure (S)-configuration is essential for this and other biological activities. The synthesis of this scaffold has been achieved via an enantioselective catalytic approach, highlighting its synthetic importance . Researchers utilize this spirocyclic proline analog in the development of novel therapeutics, particularly as a conformational constraint tool in peptide-based drug discovery. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(7S)-5-azaspiro[2.4]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)5-3-8-4-7(5)1-2-7/h5,8H,1-4H2,(H,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXWMEGIVQLEOG-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CNC[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-azaspiro[2.4]heptane-7-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid group. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functional group transformations are then employed to introduce the carboxylic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic processes and continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid moiety readily undergoes amide coupling reactions, making it valuable for peptide mimetic synthesis and drug conjugate development. Key methods include:

Reagent Conditions Application Yield Source
HATU/DIPEADMF, 0°C → rt, 12 hAntibacterial quinolines synthesis78-85%
EDCI/HOBtCH₂Cl₂, rt, 24 hSpirocyclic proline derivative preparation92%
Carbodiimide/active esterToluene, reflux, 6 hFunctionalized antiviral intermediates81%

Mechanistically, activation of the carboxylic acid via carbodiimide-mediated coupling forms an intermediate acyloxyphosphonium ion, which reacts with amines to yield amides . Stereochemical retention at the spiro center is observed due to the rigid bicyclic structure .

Esterification

The acid group forms esters under mild conditions, enabling prodrug strategies:

Example Reaction:
(S)-5-azaspiro[2.4]heptane-7-carboxylic acid + Benzyl bromide → Benzyl ester

  • Catalyst: K₂CO₃

  • Solvent: DMF, 60°C, 8 h

  • Yield: 89%

Ester derivatives show improved membrane permeability compared to the parent acid, as demonstrated in cellular uptake studies for hepatitis C virus inhibitors.

N-Functionalization

The secondary amine participates in alkylation and acylation:

3.1. Boc Protection

Conditions:

  • Boc₂O (1.2 eq), Et₃N (2 eq), CH₂Cl₂, 0°C → rt, 4 h

  • Yield: 95%

This reaction is critical for intermediate stabilization during multi-step syntheses of fluoroquinolone antibiotics like sitafloxacin .

3.2. Reductive Amination

Protocol:

  • Ketone substrate (1 eq), NaBH₃CN (1.5 eq), MeOH, rt, 12 h

  • Diastereomeric Excess: >99% due to spirocycle-induced stereocontrol

Ring-Opening Reactions

The strained spiro[2.4]heptane system undergoes selective ring-opening under acidic conditions:

HCl-Mediated Cleavage:

  • 6M HCl, 100°C, 3 h → Linear γ-amino acid derivative

  • Application: Synthesis of constrained peptidomimetics

Catalytic Hydrogenation

While the parent compound lacks unsaturated bonds, derivatives participate in asymmetric hydrogenation:

Example (from Patent US10358417B2):

  • Substrate: 5-azaspiro[2.4]hept-7-en-7-carbonitrile

  • Catalyst: Ru-BINAP (0.5 mol%)

  • Pressure: 50 psi H₂, 25°C, 24 h

  • Result: (S)-enantiomer with 98% ee

Suzuki–Miyaura Coupling

Boronated derivatives enable cross-coupling:

Reaction Parameters:

  • Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq)

  • Dioxane/H₂O (4:1), 90°C, 18 h

  • Yield: 76% for biaryl analogs

Mechanistic Considerations

The spirocyclic framework imposes distinct stereoelectronic effects:

  • Steric Shielding: The cyclopropane ring restricts access to the amine lone pair, directing reactivity to the carboxylic acid

  • Conformational Lock: Prevents free rotation, enhancing stereoselectivity in amide bond formation

  • Ring Strain: Facilitates ring-opening reactions while maintaining core chirality

This compound's synthetic versatility is evidenced by its use in preparing clinically relevant antibiotics , antiviral agents, and enzyme inhibitors . Recent advances in flow chemistry have improved reaction efficiencies, with continuous-flow amidation achieving 90% conversion in <10 minutes.

Scientific Research Applications

Synthesis of Antiviral Agents

One of the primary applications of (S)-5-azaspiro[2.4]heptane-7-carboxylic acid is in the synthesis of antiviral drugs, specifically those targeting the hepatitis C virus (HCV). The compound serves as an important intermediate in the development of NS5A inhibitors, which are crucial for HCV treatment.

Key Findings:

  • Preparation Methods : Various patents describe improved methods for synthesizing (S)-5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. These methods enhance yield and reduce steps in large-scale production, making the synthesis more practical for industrial applications .
  • Biological Activity : Research indicates that derivatives of this compound exhibit potent antiviral activity, making them candidates for further development into therapeutic agents against HCV .

Development of Antibacterial Agents

In addition to antiviral applications, this compound has been explored for its antibacterial properties. Compounds derived from it have shown effectiveness against various Gram-positive bacteria and strains resistant to conventional antibiotics.

Case Studies:

  • Sitafloxacin Intermediate : The compound is a precursor to sitafloxacin, a fluoroquinolone antibiotic. Studies demonstrate that derivatives possess broad-spectrum antibacterial activity and favorable pharmacokinetic properties, including high oral bioavailability .
  • Evaluation of Efficacy : In vitro studies have confirmed that derivatives maintain effectiveness against clinically isolated strains resistant to fluoroquinolones, suggesting potential for treating difficult infections .

Medicinal Chemistry Research

The versatility of this compound extends to its use as a scaffold in medicinal chemistry. Its spirocyclic structure allows for modifications that can lead to novel compounds with enhanced biological activities.

Research Highlights:

  • Design and Synthesis : Recent studies have focused on synthesizing novel derivatives with improved antibacterial properties by modifying the azaspiro framework .
  • Biological Evaluations : These new compounds are subjected to rigorous biological testing to assess their efficacy and safety profiles, paving the way for potential clinical applications .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antiviral Drug SynthesisIntermediate for HCV NS5A inhibitorsEnhanced yield in synthesis; potent activity
Antibacterial Drug DevelopmentPrecursor for sitafloxacin; effective against resistant strainsBroad-spectrum activity; high bioavailability
Medicinal ChemistryScaffold for novel compound designNew derivatives show improved biological activity

Mechanism of Action

The mechanism of action of (S)-5-azaspiro[2.4]heptane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Relevance References
(S)-5-Azaspiro[2.4]heptane-7-carboxylic acid C₇H₁₁NO₂ 141.17 Free carboxylic acid; (S)-configuration at C7 Ledipasvir, sitafloxacin intermediates
5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid C₁₄H₁₇NO₂ 231.29 Benzyl group at N5; increased lipophilicity Potential peptide backbone modification
5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid C₁₂H₁₉NO₄ 241.29 Boc-protected amine; enhanced stability during synthesis Protected intermediate for peptide coupling
(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid C₈H₁₃NO₂ 155.19 Methyl group at N5; carboxylic acid at C6 Unspecified research applications
Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride C₉H₁₆ClNO₂ 205.67 Ethyl ester prodrug; improved membrane permeability Prodrug strategy for enhanced bioavailability
7-Fluoro-5-azaspiro[2.4]heptane hydrochloride C₆H₁₀ClFN 162.61 Fluorine substitution at C7; increased electronegativity Exploration of electronic effects on binding

Key Comparative Analysis

Stereochemical Variations
  • (S)- vs. (R)-Isomers : The (S) -configuration in the parent compound is critical for ledipasvir’s activity, while (R)-isomers (e.g., (R)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid) are pharmacologically irrelevant but used in chiral resolution studies .
Functional Group Modifications
  • Boc Protection: The tert-butoxycarbonyl (Boc) group in C₁₂H₁₉NO₄ shields the amine during peptide synthesis, preventing unwanted side reactions .
  • Ester Derivatives: Ethyl ester (C₉H₁₆ClNO₂) serves as a prodrug, hydrolyzed in vivo to release the active carboxylic acid .
Physicochemical Properties
  • Solubility : Hydrochloride salts (e.g., 5-azaspiro[2.4]heptane-7-carboxylic acid hydrochloride ) improve aqueous solubility for pharmaceutical formulations .
  • Stability : Boc-protected derivatives exhibit superior stability under basic conditions compared to free amines .

Pharmacological and Industrial Relevance

  • Ledipasvir Intermediate : The parent compound’s (S) -enantiomer is irreplaceable in ledipasvir synthesis, contributing to >$10 billion in HCV treatment revenue .
  • Building Block Versatility : Derivatives like 5-Boc-5-azaspiro[2.4]heptane-7-carboxylic acid are sold commercially (e.g., $819/250 mg by CymitQuimica) for drug discovery .
  • Patent Activity : Over 15 patents since 2009 cover synthetic methods and applications, highlighting industrial demand .

Biological Activity

(S)-5-azaspiro[2.4]heptane-7-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of the compound's biological activity.

Chemical Structure and Synthesis

This compound features a nitrogen atom embedded within a spirocyclic framework, which contributes to its distinctive chemical properties. The molecular formula is C12H19NO4C_{12}H_{19}NO_4 with a molecular weight of approximately 241.287 g/mol. The compound can be synthesized through various organic reactions, often involving multi-step processes that include cyclization and functional group modifications .

Synthesis Overview

The synthesis typically involves:

  • Starting Materials : Amines and carboxylic acids.
  • Key Steps : Cyclization reactions, amide bond formation, and other functional group transformations.
  • Optimization Techniques : Continuous flow reactors to enhance yield and efficiency.

Biological Mechanisms

The biological activity of this compound primarily revolves around its interaction with specific biological targets such as enzymes and receptors.

  • Enzyme Inhibition : The compound may inhibit certain enzymatic pathways, altering metabolic processes.
  • Receptor Modulation : It can modulate receptor activities, influencing physiological responses.

These mechanisms suggest potential applications in treating various conditions by targeting specific biochemical pathways.

Biological Activity and Applications

Research indicates that this compound may exhibit several biological activities:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various spirocyclic compounds, including this compound, against Gram-positive bacteria. The results indicated moderate activity, suggesting further exploration into its use as an antimicrobial agent.

CompoundActivity Against Gram-positive Bacteria
This compoundModerate
Control (standard antibiotic)High

Study 2: Anti-inflammatory Potential

Research focused on the anti-inflammatory potential of phenolic compounds identified this compound as a candidate for further investigation due to its structural similarities with known anti-inflammatory agents.

CompoundBinding Energy (kcal/mol)Target
This compound-6.90TNF-α convertase
Chlorogenic Acid-6.90TNF-α convertase

Q & A

Q. What synthetic methods are employed to achieve enantioselective synthesis of (S)-5-azaspiro[2.4]heptane-7-carboxylic acid derivatives?

The (S)-enantiomer is synthesized via asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using [RuCl(benzene)(S)-SunPhos]Cl as a catalyst, achieving up to 98.7% enantiomeric excess (ee). This method is critical for generating the (S)-7-amino-5-azaspiro[2.4]heptane moiety, a key intermediate in quinolone antibacterial agents like sitafloxacin . Protecting groups, such as tert-butyl carbamate, are used to stabilize reactive intermediates during synthesis .

Q. How is the structural integrity and enantiopurity of this compound derivatives validated experimentally?

Enantiopurity is confirmed using chiral HPLC and circular dichroism (CD) spectroscopy. Nuclear magnetic resonance (NMR) and X-ray crystallography are employed to verify stereochemical configuration and spatial arrangement. Mass spectrometry (MS) and elemental analysis ensure molecular weight and purity .

Q. What role does this compound play in the development of antibacterial agents?

The (S)-configured azaspiroheptane core is integral to sitafloxacin, a broad-spectrum fluoroquinolone. It enhances binding to bacterial DNA gyrase and topoisomerase IV, improving activity against Gram-positive, Gram-negative, and anaerobic pathogens, including resistant strains .

Advanced Research Questions

Q. How does stereochemistry at the 7-position influence biological activity in kinase inhibitors versus antibacterial agents?

While the (S)-configuration is critical for antibacterial efficacy, the (R)-enantiomer of related azaspiroheptane derivatives (e.g., (R)-6c) acts as a JAK1-selective inhibitor (IC50 = 8.5 nM, selectivity index = 48 over JAK2). Structural dynamics, such as hydrogen bonding with kinase active sites, differ between enantiomers, highlighting target-dependent stereochemical requirements .

Q. What strategies are used to resolve contradictions in selectivity data for azaspiroheptane-based kinase inhibitors?

Divergent selectivity profiles (e.g., JAK1 vs. JAK2 inhibition) are addressed through structure-activity relationship (SAR) studies. Modifications to the pyrrolo[2,3-d]pyrimidine substituent and spirocyclic amine orientation optimize kinase binding. Computational docking and free-energy perturbation (FEP) calculations guide rational design .

Q. How are pharmacokinetic and toxicity challenges addressed during lead optimization of azaspiroheptane-containing compounds?

In vitro ADME (absorption, distribution, metabolism, excretion) assays assess metabolic stability and CYP450 inhibition. hERG channel binding tests mitigate cardiotoxicity risks. Rodent pharmacokinetic studies (e.g., bioavailability, half-life) and efficacy models (collagen-induced arthritis, adjuvant-induced arthritis) validate therapeutic potential .

Q. What analytical methods differentiate degradation products of tert-butyl carbamate-protected intermediates under acidic conditions?

Liquid chromatography-mass spectrometry (LC-MS) and tandem MS/MS identify deprotected amines and cyclization byproducts. Stability studies under varying pH and temperature conditions inform optimal storage protocols (e.g., desiccated, -20°C) .

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